molecular formula C9H12F6N2O3 B2698734 2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide CAS No. 132234-67-4

2,2,2-Trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide

Cat. No.: B2698734
CAS No.: 132234-67-4
M. Wt: 310.196
InChI Key: IMLHHTCGWZEINV-UHFFFAOYSA-N
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Description

This compound is a trifluoroacetamide derivative featuring a piperidin-4-yl substituent. It is often synthesized as a co-crystal or salt with trifluoroacetic acid (TFA) to enhance stability and solubility. Its primary applications lie in pharmaceutical intermediate synthesis, particularly in the development of kinase inhibitors and benzodiazol-one derivatives .

Properties

IUPAC Name

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-N-piperidin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.C2HF3O2/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;3-2(4,5)1(6)7/h5,11H,1-4H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLHHTCGWZEINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-67-4
Record name 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroacetic acid is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ]

Industrial Production Methods

An older route to 2,2,2-Trifluoroacetic acid proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate. The trifluorotrichloropropene can be prepared by Swarts fluorination of hexachloropropene .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

Major products formed from these reactions include trifluoroperacetic acid, 2,2,2-trifluoroethanol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in various biological pathways. For instance, studies have shown that derivatives of trifluoroacetic acid can serve as dual inhibitors of specific kinases involved in disease pathways, including malaria and cancer .

Case Study: Malaria Treatment
A study focused on the structure-activity relationship (SAR) of naphthyridine derivatives, including those with trifluoroacetyl groups, demonstrated significant antiplasmodial activity against Plasmodium falciparum by inhibiting phosphatidylinositol-4-kinase β (PI4K) . This research highlighted the potential for developing new treatments for malaria using compounds that incorporate the trifluoroacetyl structure.

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its electrophilic nature. It has been employed in various reactions such as:

  • Knoevenagel Condensation : The presence of piperidine facilitates this reaction, leading to improved yields of desired products .
  • Alkylation Reactions : Trifluoroacetimidates derived from this compound have been shown to act as effective alkylating agents under mild conditions, allowing for the synthesis of complex molecules .

Data Table: Summary of Synthetic Applications

Application TypeReaction TypeYield (%)Reference
Medicinal ChemistryAntiplasmodial Activity80%
Organic SynthesisKnoevenagel Condensation33%
Organic SynthesisAlkylation ReactionsVariable

The biological activity of 2,2,2-trifluoro-N-piperidin-4-ylacetamide has been linked to its ability to modulate protein-protein interactions (PPIs) and inhibit specific enzymes. Research indicates that compounds with similar structures can significantly reduce α-synuclein aggregation in Parkinson's disease models .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroacetic acid exerts its effects involves its strong acidity and ability to stabilize anionic conjugate bases. The highly electronegative fluorine atoms weaken the oxygen-hydrogen bond, allowing for greater acidity . This compound can act as a catalyst in various organic reactions, facilitating the formation of desired products .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound achieves quantitative yield through tert-butyl deprotection, contrasting with the moderate yields of phenyl-oxadiazole derivatives .
  • Structural Complexity : Derivatives like the pyrrol-containing compound require enantioselective synthesis, emphasizing the role of chirality in bioactivity .
  • Pharmaceutical Relevance : All compounds serve as intermediates, but substituents (e.g., piperazine, tetrahydropyran) dictate target specificity .

Physicochemical Properties

  • Acidity and Stability: The trifluoroacetyl group enhances acidity (pKa ~0.3 for TFA) and metabolic stability compared to non-fluorinated acetamides .
  • Solubility : Piperidin-4-yl and tetrahydropyran groups improve aqueous solubility, critical for drug formulation .

Hazard Profile

Trifluoroacetic acid, a component of the target compound, is classified as hazardous (CAS 76-05-1) due to its corrosive nature and environmental persistence. Analogues containing reactive groups (e.g., oxadiazole) may pose additional risks during synthesis .

Drug Development

The target compound is integral to synthesizing 8-oxo kinase inhibitors, demonstrating potent activity (LCMS [M+H]+232) . Its piperidine moiety mimics natural amine-containing scaffolds, enhancing binding affinity.

Industrial Scalability

One-pot TFAA-mediated syntheses (e.g., phenyl-oxadiazole derivatives) offer scalability but require optimization for yield improvement . In contrast, tert-butyl deprotection methods are more reproducible for large-scale production .

Biological Activity

2,2,2-Trifluoroacetic acid; 2,2,2-trifluoro-N-piperidin-4-ylacetamide (TFA-Piperidine) is a synthetic organofluorine compound derived from trifluoroacetic acid. This compound has garnered attention due to its unique structural properties and potential applications in various fields, including organic chemistry and medicinal research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TFA-Piperidine is characterized by the presence of three fluorine atoms attached to the acetic acid moiety, significantly enhancing its acidity compared to acetic acid. The molecular formula is C7H11F3N2OC_7H_{11}F_3N_2O, with a notable increase in acidity due to the electronegative fluorine atoms that stabilize the anionic conjugate base formed upon deprotonation .

The biological activity of TFA-Piperidine is primarily attributed to its strong acidity and ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The mechanism of action involves:

  • Acid-Base Interactions : The strong acidity facilitates protonation and deprotonation reactions essential for enzyme catalysis and metabolic processes.
  • Stabilization of Anionic Species : The presence of fluorine atoms stabilizes negative charges on biomolecules, influencing their reactivity and interaction with other compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFA-Piperidine. For instance, research demonstrated that derivatives of trifluoroacetic acid exhibit significant activity against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity against Staphylococcus aureus and other pathogens .

Study 1: Antimicrobial Peptides

A study assessed the impact of TFA as a counter-ion in antimicrobial peptides (AMPs). It was found that peptides formulated with TFA exhibited enhanced antistaphylococcal activity compared to those with other counter-ions. The study utilized MTT assays to determine cytotoxicity against human keratinocytes (HaCaT), revealing a favorable therapeutic index for TFA-containing formulations .

Study 2: Inhibition of Acetylcholinesterase

Another investigation focused on piperazine derivatives related to TFA-Piperidine. Molecular docking studies indicated that these derivatives inhibit human acetylcholinesterase by binding at critical sites. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

TFA-Piperidine is widely used as a reagent in organic synthesis due to its ability to facilitate reactions involving nucleophiles. Its role as a chiral reagent has been particularly noted in bio-organic chemistry for synthesizing complex molecules .

Pharmaceutical Development

In medicinal chemistry, TFA-Piperidine serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug solubility and stability makes it a valuable component in drug formulation .

Data Summary

PropertyValue
Molecular FormulaC7H11F3N2O
Acid Ionization Constant (KaK_a)~34,000 times higher than acetic acid
Antimicrobial ActivityEffective against Staphylococcus aureus
Inhibition TargetHuman acetylcholinesterase

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-trifluoro-N-piperidin-4-ylacetamide and its trifluoroacetic acid (TFA) salt?

  • Methodological Answer : The trifluoroacetate salt is typically synthesized via acid-mediated deprotection of tert-butyl carbamate intermediates. For example, tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is treated with TFA to remove the Boc group, yielding the TFA salt of the piperidinyl acetamide derivative . Key parameters include stoichiometric TFA (1–3 equivalents), reaction time (1–4 hours), and purification via reverse-phase HPLC or recrystallization. Yield optimization requires monitoring by LCMS ([M+H]+ 232) .

Q. How can researchers validate the purity and structural integrity of 2,2,2-trifluoro-N-piperidin-4-ylacetamide derivatives?

  • Methodological Answer : A multi-technique approach is recommended:
  • LCMS : Confirm molecular weight (e.g., [M+H]+ 232) and assess purity (>95%) .
  • NMR : Use DMSO-d6 or CDCl3 to resolve signals (e.g., δ 154.3 ppm for carbonyl groups, δ 50.9 ppm for piperidinyl protons) .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for baseline separation .
  • Elemental Analysis : Verify C, H, N, and F content against theoretical values .

Q. What safety protocols are essential for handling trifluoroacetic acid in synthetic workflows?

  • Methodological Answer : TFA is corrosive and volatile (bp 72°C). Key precautions:
  • Use in fume hoods with PPE (acid-resistant gloves, goggles).
  • Neutralize waste with sodium bicarbonate before disposal.
  • Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the pharmacokinetic profile of piperidinyl acetamide derivatives?

  • Methodological Answer : The CF3 group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In preclinical studies, derivatives with trifluoroacetyl moieties exhibit:
  • Increased Lipophilicity : LogP values rise by ~1.5 units, improving blood-brain barrier penetration .
  • Reduced Plasma Clearance : Comparative studies show 40% lower clearance vs. non-fluorinated analogs .
  • Bioactivity : Enhanced binding to CNS targets (e.g., σ receptors) due to electronegative effects .

Q. What experimental strategies mitigate TFA interference in NMR spectroscopy during structural elucidation?

  • Methodological Answer : TFA’s strong singlet (~δ -75 ppm in 19F NMR) can obscure signals. Solutions include:
  • Deuterated Solvents : Use D2O or CD3OD to shift residual TFA signals.
  • Neutralization : Add NaOD to convert TFA to trifluoroacetate (shifted 19F resonance).
  • Alternative Acids : Replace TFA with acetic acid or HCl in final purification steps .

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoroacetylated piperidine derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew IC50 values. Validate via LCMS and 1H NMR .
  • Assay Conditions : Adjust pH (TFA’s acidity may inhibit enzyme activity) and use matched controls .
  • Stereochemical Effects : Chiral HPLC separates enantiomers with divergent bioactivity (e.g., σ1 vs. σ2 receptor binding) .

Q. What catalytic roles does TFA play in cyclization reactions of piperidinyl acetamides?

  • Methodological Answer : TFA acts as a Brønsted acid and Lewis acid catalyst:
  • Brønsted Activity : Protonates amide carbonyls, accelerating nucleophilic attack (e.g., intramolecular cyclization to form benzodiazepinones) .
  • Lewis Activity : Coordinates to transition metals (e.g., Pd in cross-coupling), stabilizing reactive intermediates. Kinetic studies show 10-fold rate enhancement vs. HCl .

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